molecular formula C9H5N3 B1265721 2-[(pyridin-3-yl)methylidene]propanedinitrile CAS No. 7424-56-8

2-[(pyridin-3-yl)methylidene]propanedinitrile

Cat. No.: B1265721
CAS No.: 7424-56-8
M. Wt: 155.16 g/mol
InChI Key: JMPHHFYSCUHMAL-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Malononitrile, (3-pyridylmethylene)-, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with diketosuccinate reductase, which is involved in plant respiration . The nature of these interactions often involves the stimulation of protein-producing systems, leading to increased activity in nerve cells .

Cellular Effects

Malononitrile, (3-pyridylmethylene)-, affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to stimulate nucleoprotein synthesis in nerve cells, although this effect has not been substantiated by all studies . This stimulation can lead to increased cellular activity and changes in cellular metabolism.

Molecular Mechanism

The molecular mechanism of Malononitrile, (3-pyridylmethylene)-, involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with diketosuccinate reductase provides a link between DPN-reducing systems and dihydroxyfumaric acid oxidase, which plays a role in plant respiration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Malononitrile, (3-pyridylmethylene)-, change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the stability of Malononitrile, (3-pyridylmethylene)-, can be affected by various factors, including light and temperature . Long-term exposure to the compound can lead to sustained changes in cellular activity and function.

Dosage Effects in Animal Models

The effects of Malononitrile, (3-pyridylmethylene)-, vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as stimulating protein synthesis. At higher doses, it can exhibit toxic or adverse effects. For example, studies have shown that certain malononitrile compounds can exhibit significant inhibition against specific agricultural fungi, with varying levels of toxicity .

Metabolic Pathways

Malononitrile, (3-pyridylmethylene)-, is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, its interaction with diketosuccinate reductase links it to the metabolic pathway involving dihydroxyfumaric acid oxidase . This interaction can affect the overall metabolic activity within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of malononitrile, (3-pyridylmethylene)-, typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting malononitrile with 3-pyridinecarboxaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of malononitrile, (3-pyridylmethylene)-, follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification of the product is achieved through crystallization or distillation techniques to obtain high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(pyridin-3-yl)methylidene]propanedinitrile, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various heterocyclic compounds, such as pyridazines and pyrroles, which are of interest in medicinal chemistry .

Scientific Research Applications

2-[(pyridin-3-yl)methylidene]propanedinitrile, has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Malononitrile: The parent compound, known for its reactivity and use in organic synthesis.

    Benzylidenemalononitrile: Another derivative used in the synthesis of heterocyclic compounds.

    2-Aminopropene-1,1,3-tricarbonitrile: A dimer of malononitrile with similar reactivity

Uniqueness

2-[(pyridin-3-yl)methylidene]propanedinitrile, is unique due to the presence of the pyridine ring, which imparts additional reactivity and potential for forming diverse heterocyclic structures. This makes it a valuable compound in the synthesis of pharmaceuticals and other biologically active molecules .

Properties

IUPAC Name

2-(pyridin-3-ylmethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3/c10-5-9(6-11)4-8-2-1-3-12-7-8/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPHHFYSCUHMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225229
Record name Malononitrile, (3-pyridylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816508
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7424-56-8
Record name 2-(3-Pyridinylmethylene)propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7424-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Pyridylmethylene)malononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007424568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridylmethylenemalononitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102579
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Malononitrile, (3-pyridylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Pyridylmethylene)malononitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35MD2WSM7Q
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